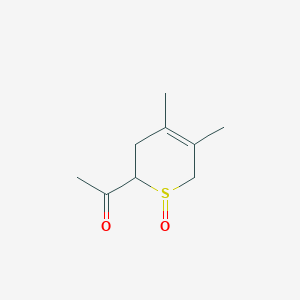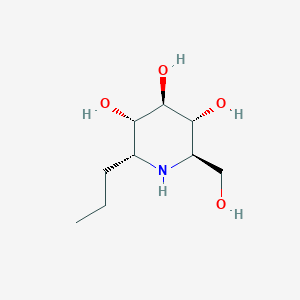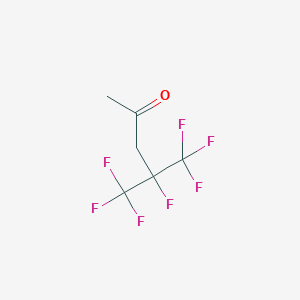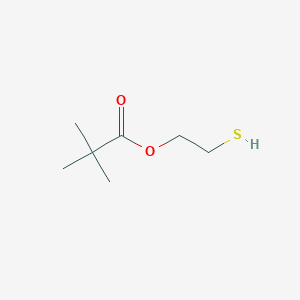
2-Acetyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran 1-oxide is a heterocyclic compound that contains sulfur and oxygen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-acetyl-4,5-dimethylthiophene with hydrogen peroxide in the presence of a catalyst to introduce the oxygen atom, forming the 1-oxide derivative. The reaction conditions often include moderate temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the 1-oxide back to the corresponding thiopyran.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various reagents depending on the desired substitution, such as halogens for halogenation or alkylating agents for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can regenerate the thiopyran structure.
Aplicaciones Científicas De Investigación
2-Acetyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran 1-oxide involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethyl-5-acetylthiazole: Another heterocyclic compound with similar structural features but different chemical properties.
3,5-Diacetyl-2,6-dimethyl-1,4-dihydropyridine: A related compound with a different heterocyclic ring system.
Propiedades
Número CAS |
197178-38-4 |
|---|---|
Fórmula molecular |
C9H14O2S |
Peso molecular |
186.27 g/mol |
Nombre IUPAC |
1-(4,5-dimethyl-1-oxo-3,6-dihydro-2H-thiopyran-2-yl)ethanone |
InChI |
InChI=1S/C9H14O2S/c1-6-4-9(8(3)10)12(11)5-7(6)2/h9H,4-5H2,1-3H3 |
Clave InChI |
MUEYFMYHQJJJSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CS(=O)C(C1)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12578438.png)

![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12578458.png)
![3,3'-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol)](/img/structure/B12578460.png)



![3-[4-(Propan-2-YL)phenyl]propanenitrile](/img/structure/B12578466.png)
![2-Ethyltetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B12578468.png)

![4-Methoxy-N-methyl-N-[(pyren-1-YL)methyl]aniline](/img/structure/B12578483.png)
![3-Amino-3-(trifluoromethyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12578496.png)


